Todralazine hydrochloride

Description

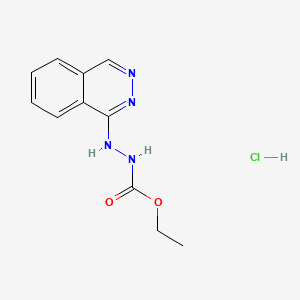

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl N-(phthalazin-1-ylamino)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2.ClH/c1-2-17-11(16)15-14-10-9-6-4-3-5-8(9)7-12-13-10;/h3-7H,2H2,1H3,(H,13,14)(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCOKCNIYWULQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NNC1=NN=CC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044664 | |

| Record name | Todralazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3778-76-5, 14679-73-3 | |

| Record name | Hydrazinecarboxylic acid, 2-(1-phthalazinyl)-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3778-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Todralazine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003778765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Todralazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Todralazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Todralazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TODRALAZINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C59540FEXP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Todralazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Todralazine hydrochloride, an antihypertensive agent, exhibits a complex and multifaceted mechanism of action that is not yet fully elucidated. This technical guide synthesizes the current understanding of its molecular interactions, focusing on its established roles as a β2-adrenergic receptor (β2AR) antagonist and an antioxidant, as well as its potential vasodilatory pathways inferred from the closely related compound, hydralazine. This document provides a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols to support further research and development.

Core Mechanisms of Action

Current research indicates that this compound's therapeutic and protective effects stem from at least two primary mechanisms: β2-adrenergic receptor blockade and direct antioxidant activity. Its role as a direct vasodilator, contributing to its antihypertensive effect, is less clear but is hypothesized to be similar to that of hydralazine.

β2-Adrenergic Receptor (β2AR) Blockade and Hematopoietic Stem Cell (HSC) Expansion

A pivotal study identified todralazine as a β2AR blocker through in-silico screening of an approved small molecule library. This interaction is believed to be central to its observed radioprotective effects, which are mediated by the expansion of hematopoietic stem cells (HSCs).

-

Signaling Pathway: Blockade of β2AR by todralazine leads to an increase in the expression of key HSC marker genes, such as runx1 and cMyb. This, in turn, promotes the proliferation and expansion of HSCs and erythroid progenitors. This mechanism is supported by the fact that other known beta-blockers, like metoprolol, induce a similar expansion of HSCs.[1] This expansion of the hematopoietic compartment is a key factor in its ability to protect against the lethal effects of ionizing radiation.[1]

Caption: Proposed pathway of todralazine-induced radioprotection via β2AR blockade.

Antioxidant and Free Radical Scavenging Activity

Todralazine has demonstrated significant antioxidant properties, specifically the ability to scavenge hydroxyl radicals (•OH).[1] This direct chemical activity likely contributes to its protective effects in biological systems, particularly under conditions of oxidative stress such as exposure to ionizing radiation.

-

Mechanism: As a free radical scavenger, todralazine can directly neutralize reactive oxygen species (ROS), preventing them from damaging cellular components like DNA, proteins, and lipids. This mechanism is independent of receptor-mediated signaling pathways.[1]

Caption: Todralazine's mechanism as a direct free radical scavenger.

Potential Vasodilatory Mechanisms (Inferred from Hydralazine)

While the direct vasodilatory mechanism of todralazine is not well-documented, the actions of the structurally similar antihypertensive agent, hydralazine, provide a plausible model. Hydralazine induces vasodilation through multiple, potentially overlapping, intracellular pathways in vascular smooth muscle cells (VSMCs).

-

Inhibition of IP3-Induced Ca2+ Release: The primary proposed mechanism for hydralazine is the inhibition of inositol 1,4,5-trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum (SR) of VSMCs.[2][3] This reduces the cytosolic Ca2+ concentration available for the calmodulin/myosin light chain kinase (MLCK) pathway, leading to muscle relaxation.

-

Opening of K+ Channels: Hydralazine may cause hyperpolarization of the VSMC membrane, likely through the opening of high-conductance calcium-activated potassium channels (BKCa).[4][5] This hyperpolarization closes voltage-gated Ca2+ channels, further reducing Ca2+ influx and promoting relaxation.

-

Modulation of NO-cGMP and Prostacyclin-cAMP Pathways: There is evidence that hydralazine may increase the bioavailability of nitric oxide (NO), leading to increased cyclic guanosine monophosphate (cGMP) levels and subsequent vasodilation.[4] Additionally, it may stimulate prostacyclin (PGI2) production, which elevates cyclic adenosine monophosphate (cAMP) levels, also a smooth muscle relaxant.[4]

Caption: Hypothesized vasodilatory pathways of todralazine, inferred from hydralazine.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on todralazine and related compounds.

Table 1: Todralazine - Receptor Binding and Hematopoietic Effects

| Parameter | Value | Model System | Reference |

|---|---|---|---|

| Binding Energy (β2AR) | -8.4 kcal/mol | In silico docking | [1] |

| runx1 Gene Expression | 3.3-fold increase | Zebrafish embryos (5 µM Todralazine) | [1] |

| cMyb Gene Expression | 1.41-fold increase | Zebrafish embryos (5 µM Todralazine) | [1] |

| HSC Number | ~2-fold increase | Tg(cmyb:gfp) Zebrafish embryos (5 µM) | [1] |

| Erythropoiesis | 2.33-fold increase | Wild-type Zebrafish embryos (5 µM) | [1] |

| Radiation Survival | 80% survival advantage | Zebrafish embryos (5 µM Todralazine, 20 Gy) |[1] |

Table 2: Todralazine - Antihypertensive Activity and Toxicity in Rats

| Compound | Parameter | Value | Animal Model |

|---|---|---|---|

| Todralazine | ED20% (BP reduction) | 1.1 mg/kg | Normotensive WKY Rats |

| ED20% (BP reduction) | 1.0 mg/kg | Spontaneously Hypertensive (SHR) | |

| LD50 (intravenous) | 255 mg/kg | Normotensive WKY Rats | |

| KB1 (Analog) | ED20% (BP reduction) | 9.8 mg/kg | Normotensive WKY Rats |

| ED20% (BP reduction) | 2.5 mg/kg | Spontaneously Hypertensive (SHR) | |

| LD50 (intravenous) | 72 mg/kg | Normotensive WKY Rats |

| | LD50 (intravenous) | 43 mg/kg | Spontaneously Hypertensive (SHR) |

Table 3: Hydralazine - Vasodilatory Potency (for comparative reference)

| Parameter | Value | Model System | Reference |

|---|---|---|---|

| EC50 | 20 ± 1 µM | Rabbit Aorta | [3] |

| pD2 | 5.38 ± 0.06 | Porcine Coronary Arteries | [5] |

| Emax | 85.9 ± 3.6% | Porcine Coronary Arteries |[5] |

Experimental Protocols

In Silico Docking for β2AR Binding (Dimri et al., 2015)

-

Objective: To identify potential β2AR blockers from a small molecule library.

-

Methodology: The Johns Hopkins Clinical Compound Library (JHCCL) was screened in silico. The crystal structure of human β2AR was used as the target. Molecular docking studies were performed to predict the binding affinity (reported as binding energy in kcal/mol) of the compounds, including todralazine, to the receptor.[1][6]

Hematopoietic Stem Cell (HSC) Expansion in Zebrafish (Dimri et al., 2015)

-

Objective: To assess the effect of todralazine on HSC proliferation.

-

Animal Model: Wild-type and transgenic Tg(cmyb:gfp) zebrafish embryos.

-

Treatment: Embryos were treated with 5 µM todralazine from 24 to 36 hours post-fertilization (hpf).

-

Gene Expression Analysis: Total RNA was extracted from embryos, and quantitative real-time PCR (qRT-PCR) was performed to measure the relative expression levels of HSC marker genes runx1 and cMyb.

-

HSC Quantification: In Tg(cmyb:gfp) embryos, GFP-positive HSCs in the aorta-gonad-mesonephros (AGM) region were visualized by fluorescence microscopy and quantified.[1][6]

References

- 1. Todralazine protects zebrafish from lethal effects of ionizing radiation: role of hematopoietic cell expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]

- 5. Hydralazine-induced vasodilation involves opening of high conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Ambiguous Case of Todralazine Hydrochloride as a β2AR Blocker: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Todralazine hydrochloride is a compound recognized primarily for its antihypertensive properties. While it is classified by some commercial suppliers as a β2-adrenergic receptor (β2AR) blocker, a thorough review of publicly available scientific literature and pharmacological databases reveals a significant lack of empirical evidence to substantiate this specific mechanism of action. This technical guide addresses the current state of knowledge regarding this compound, highlighting the discrepancy between its marketed identity and the absence of robust scientific validation for its role as a β2AR blocker. The guide will summarize its established pharmacological classification, discuss the known mechanisms of structurally related compounds, and underscore the critical need for further research to elucidate its precise molecular interactions.

Introduction: The Todralazine Discrepancy

Todralazine, also known as ecarazine, is a phthalazine derivative that has been historically explored for its effects on blood pressure.[1][2] It is categorized as an antihypertensive agent with both central and peripheral actions.[1] However, a notable point of contention arises from its classification by some chemical vendors as a specific β2AR blocker.[3] This assertion is not widely supported by comprehensive pharmacological resources such as PubChem, DrugCentral, or DrugBank, which do not list β2AR blockade as its primary mechanism of action.[1][2][4] This guide aims to provide a clear and evidence-based perspective for the scientific community on the current understanding of todralazine's pharmacology.

Established Pharmacological Profile

Todralazine is broadly classified as a cardiovascular and antihypertensive agent.[1][2] Its chemical structure and its recognized effects on blood pressure place it within the family of vasodilators. However, detailed studies elucidating its specific molecular targets and downstream signaling pathways are conspicuously absent in peer-reviewed literature.

The Unsubstantiated Claim of β2AR Blockade

The assertion that this compound acts as a β2AR blocker warrants careful scrutiny. For a compound to be definitively classified as a β2AR blocker, several key pieces of experimental data are required:

-

Binding Affinity Data: Quantitative measurement of the compound's affinity for the β2AR, typically expressed as a Ki (inhibition constant) or Kd (dissociation constant) value from radioligand binding assays.

-

Functional Assay Data: Determination of the compound's effect on β2AR signaling in response to an agonist, yielding values such as IC50 (half maximal inhibitory concentration) or EC50 (half maximal effective concentration). This would clarify whether it acts as an antagonist (blocker) or an inverse agonist.

-

Selectivity Data: Assessment of its binding affinity and functional activity at other adrenergic receptor subtypes (e.g., β1, α1, α2) to determine its selectivity for the β2AR.

To date, a comprehensive search of scientific literature and databases has not yielded any publicly available data of this nature for this compound. The absence of this fundamental pharmacological data makes it impossible to validate the claim of it being a β2AR blocker.

Insights from Structurally Related Compounds: The Case of Hydralazine

Todralazine shares a phthalazine core structure with hydralazine, a well-known vasodilator. The mechanism of action for hydralazine is better characterized and is not primarily mediated by β2AR blockade. Instead, hydralazine's vasodilatory effects are attributed to:

-

Inhibition of Inositol Trisphosphate (IP3)-Induced Calcium Release: It interferes with the release of calcium from the sarcoplasmic reticulum in vascular smooth muscle cells.[5][6]

-

Opening of Potassium Channels: Hydralazine may cause smooth muscle hyperpolarization through the opening of high-conductance Ca2+-activated potassium channels (BKCa).[7]

-

Modulation of Nitric Oxide (NO) Signaling: There is evidence to suggest that hydralazine may increase the bioavailability of NO, leading to cGMP-mediated vasodilation.[8]

While these mechanisms for hydralazine are well-documented, it is crucial to emphasize that one cannot directly extrapolate these findings to todralazine without specific experimental validation. The structural differences between the two molecules could lead to distinct pharmacological profiles.

Below is a conceptual workflow for characterizing a potential β2AR blocker, which has not been publicly documented for todralazine.

Caption: A generalized experimental workflow for identifying and characterizing a β2AR antagonist.

Data Presentation: The Void of Quantitative Evidence

A critical component of any technical guide is the presentation of quantitative data. For a compound purported to be a β2AR blocker, this would typically include tables summarizing binding affinities and functional potencies.

Table 1: Hypothetical Data Table for a Validated β2AR Blocker

| Parameter | Receptor | Value | Assay Type | Reference |

| Ki | Human β2AR | e.g., 15 nM | Radioligand Binding | [Citation] |

| IC50 | Human β2AR | e.g., 50 nM | cAMP Functional Assay | [Citation] |

| Selectivity | β1AR/β2AR | e.g., >100-fold | Binding Assays | [Citation] |

Crucially, for this compound, no such peer-reviewed data is available to populate this table. The creation of such a table would be speculative and misleading.

Experimental Protocols: A Call for Investigation

Detailed experimental protocols are fundamental for reproducibility and further research. The lack of primary literature on todralazine's interaction with β2AR means there are no established protocols to cite for its characterization. Researchers interested in investigating this compound would need to adapt standard assays for GPCR antagonists. A generalized protocol for a radioligand binding assay is outlined below as a conceptual example.

Conceptual Protocol: Radioligand Competition Binding Assay for β2AR

-

Materials:

-

Cell membranes expressing recombinant human β2AR.

-

Radioligand (e.g., [3H]-Dihydroalprenolol).

-

This compound stock solution.

-

Assay buffer (e.g., Tris-HCl, MgCl2).

-

Non-specific binding control (e.g., high concentration of propranolol).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Incubate at a specified temperature for a set duration to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Signaling Pathways: A Theoretical Representation

If todralazine were a true β2AR antagonist, it would block the canonical Gs-protein signaling pathway activated by endogenous agonists like epinephrine.

Caption: The hypothetical blockade of the β2AR signaling pathway by this compound.

This diagram illustrates a hypothetical scenario. There is currently no direct evidence to confirm that todralazine engages with and blocks this pathway.

Conclusion and Future Directions

The classification of this compound as a β2AR blocker is, at present, not supported by robust, publicly available scientific evidence. For the research and drug development community, it is imperative to approach this compound with a degree of skepticism regarding this specific mechanism. While its antihypertensive effects are acknowledged, the molecular basis for this activity remains to be elucidated.

Future research should focus on:

-

Definitive Pharmacological Profiling: Conducting comprehensive in vitro binding and functional assays to determine the affinity and activity of todralazine at a wide range of adrenergic and other cardiovascular-related receptors.

-

Mechanism of Vasodilation Studies: Investigating whether todralazine's effects are mediated through pathways similar to those of hydralazine or if it possesses a novel mechanism of action.

-

Publication of Findings: Ensuring that any definitive findings on the pharmacology of todralazine are published in peer-reviewed journals to clarify its mechanism of action for the scientific community.

Until such studies are performed and their results disseminated, this compound should be primarily considered an antihypertensive agent of largely uncharacterized mechanism, and any claims of it being a β2AR blocker should be treated as unsubstantiated.

References

- 1. todralazine [drugcentral.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Todralazine | C11H12N4O2 | CID 5501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery | Semantic Scholar [semanticscholar.org]

- 7. Hydralazine-induced vasodilation involves opening of high conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

An In-Depth Technical Guide to the Antioxidant Properties of Todralazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and potential antioxidant properties of Todralazine hydrochloride. Due to the limited publicly available research specifically on this compound's antioxidant mechanisms, this guide also includes detailed information on its close structural analog, Hydralazine, to provide a broader context and potential avenues for future research. It is crucial to note that while these compounds are structurally similar, their biological activities may differ.

Introduction

This compound, an antihypertensive agent, has been identified as possessing antioxidant and free radical scavenging activity.[1] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases. The potential of this compound to mitigate oxidative stress opens avenues for its therapeutic application beyond hypertension. This technical guide synthesizes the available data on the antioxidant properties of this compound and its analog, Hydralazine, providing a framework for researchers and drug development professionals.

Confirmed Antioxidant Activity of this compound

Research has demonstrated that this compound possesses direct free radical scavenging capabilities. A key study has shown its potential to scavenge hydroxyl radicals (•OH), one of the most reactive and damaging ROS.

Hydroxyl Radical Scavenging Activity

A study by Dimri M, et al. (2015) demonstrated that Todralazine protects zebrafish from the lethal effects of ionizing radiation, a process known to generate hydroxyl radicals.[2] The study utilized a 2-deoxyribose degradation test to confirm the hydroxyl radical scavenging potential of Todralazine in vitro, and this protective effect was also observed in vivo.[2]

Table 1: Summary of Quantitative Data on this compound's Antioxidant Activity

| Assay | Endpoint Measured | Result | Reference |

| 2-Deoxyribose Degradation Assay | Hydroxyl Radical Scavenging | Todralazine demonstrated hydroxyl radical scavenging potential. | Dimri M, et al. 2015 |

| In Vivo Radioprotection (Zebrafish) | Survival after Gamma Radiation (20 Gy) | Todralazine (5 μM) provided an 80% survival advantage over 6 days, partly attributed to its antioxidant and free radical scavenging functions. | Dimri M, et al. 2015 |

Experimental Protocols: this compound

2-Deoxyribose Degradation Assay for Hydroxyl Radical Scavenging

This assay is a widely used method to determine the hydroxyl radical scavenging activity of a compound. The hydroxyl radicals are generated by a Fenton-like reaction and subsequently degrade 2-deoxyribose. The extent of degradation is measured by the formation of a pink chromogen upon heating with thiobarbituric acid (TBA) at low pH.

Materials:

-

Phosphate buffer (e.g., 20 mM, pH 7.4)

-

2-deoxy-D-ribose

-

Ferric chloride (FeCl₃)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Hydrogen peroxide (H₂O₂)

-

Ascorbic acid

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Test compound (this compound)

-

Positive control (e.g., Mannitol or Catechin)

Procedure:

-

Prepare a reaction mixture containing 2-deoxy-D-ribose (e.g., 2.8 mM), FeCl₃ (e.g., 100 μM), EDTA (e.g., 100 μM), and H₂O₂ (e.g., 1.0 mM) in phosphate buffer.

-

Add various concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding ascorbic acid (e.g., 100 μM).

-

Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding TCA (e.g., 2.8% w/v).

-

Add TBA solution (e.g., 1% w/v in 50 mM NaOH) to the mixture.

-

Heat the mixture in a boiling water bath for a set duration (e.g., 15-30 minutes) to develop the pink color.

-

Cool the tubes and measure the absorbance at 532 nm.

-

The percentage of hydroxyl radical scavenging is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Figure 1. Experimental workflow for the 2-deoxyribose degradation assay.

Antioxidant Properties of Hydralazine: A Structural Analog

Given the limited data on this compound, a detailed examination of its structural analog, Hydralazine, provides valuable insights into potential mechanisms of action. Hydralazine is a well-studied antihypertensive drug also known for its antioxidant properties.

Free Radical Scavenging and ROS Inhibition

Hydralazine is an efficient scavenger of reactive oxygen species (ROS) and an inhibitor of ROS generation. It has been shown to inhibit both extracellular and intracellular ROS production in inflammatory macrophages, likely by affecting superoxide radical (O₂⁻) generation by xanthine oxidase and NADPH oxidase.[3]

Inhibition of Lipid Peroxidation

Hydralazine has been shown to inhibit lipid peroxidation. It reacts with and traps lipid peroxidation products like acrolein and crotonaldehyde. However, some studies have also suggested that chronic treatment with hydralazine could increase myocardial lipid peroxidation, a dual effect that may depend on the experimental conditions and duration of exposure.

Modulation of Antioxidant Enzymes

The effect of hydralazine on antioxidant enzymes appears complex. While some studies suggest it can inhibit superoxide dismutase (SOD) activity, leading to increased lipid peroxidation, simultaneous administration of antioxidants like vitamin A can prevent these changes and increase SOD activity.

Table 2: Summary of Quantitative Data on Hydralazine's Antioxidant Activity

| Assay/Model | Endpoint Measured | Result |

| Murine Peritoneal Macrophages | Extracellular and Intracellular ROS Production | Inhibited by Hydralazine (0.1-10 mM). |

| In vitro | Superoxide Radical (O₂⁻) Generation | Inhibited by Hydralazine. |

| Rat Myocardium (Chronic Treatment) | Thiobarbituric Acid-Reactive Substances (TBARS) | Increased, indicating lipid peroxidation. |

| Rat Myocardium (Chronic Treatment) | Superoxide Dismutase (SOD) Activity | Inhibited. |

| SH-SY5Y cells | MPP⁺ and H₂O₂-induced cell death | Prevented by Hydralazine. |

| MPTP-treated mice | Malondialdehyde (MDA) levels in SNpc and striatum | Suppressed by Hydralazine treatment. |

Signaling Pathway Modulation by Hydralazine

A significant aspect of Hydralazine's antioxidant effect is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.

Nrf2-ARE Pathway Activation

Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of numerous antioxidant and cytoprotective genes. Hydralazine has been identified as a potent Nrf2 activator. In vitro studies have shown that Hydralazine induces the nuclear translocation of Nrf2, leading to the upregulation of downstream target genes such as GCLC, GCLM, HMOX1, and NQO1. This activation of the Nrf2-ARE pathway confers protection against oxidative stress-induced cell death. In vivo studies in a mouse model of Parkinson's disease demonstrated that oral administration of Hydralazine ameliorated oxidative stress and neurodegeneration by activating the Nrf2-ARE pathway.

Figure 2. Nrf2-ARE signaling pathway activation by Hydralazine.

Conclusion and Future Directions

The available evidence confirms that this compound possesses antioxidant properties, specifically the ability to scavenge hydroxyl radicals. However, a comprehensive understanding of its antioxidant profile is still lacking. The extensive research on its structural analog, Hydralazine, provides a strong foundation for future investigations into this compound.

Future research should focus on:

-

Quantitative analysis of this compound's scavenging activity against a broader range of reactive oxygen and nitrogen species.

-

Investigating its effects on lipid peroxidation and the activity of key antioxidant enzymes such as SOD, catalase, and glutathione peroxidase.

-

Elucidating its role in modulating the Nrf2-ARE signaling pathway and other potential antioxidant-related pathways.

-

Conducting further in vivo studies to validate its antioxidant efficacy in various models of oxidative stress-related diseases.

A thorough characterization of the antioxidant properties of this compound will be instrumental for its potential repositioning and the development of novel therapeutic strategies for diseases with an underlying oxidative stress component.

References

An In-depth Technical Guide to the Free Radical Scavenging Activity of Todralazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction to Todralazine Hydrochloride and its Antioxidant Potential

This compound, an antihypertensive agent, has been recognized for its antioxidant and free radical scavenging properties[1]. Chemically, it belongs to the phthalazine class of compounds. The ability of a compound to scavenge free radicals is a critical aspect of its antioxidant capacity, which plays a significant role in mitigating oxidative stress-related cellular damage. Oxidative stress is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Therefore, the investigation of the antioxidant potential of therapeutic agents like this compound is of considerable scientific interest.

This guide provides a technical overview of the methodologies used to evaluate the free radical scavenging activity of compounds like this compound and discusses the potential signaling pathways involved in its antioxidant effects.

Quantitative Assessment of Free Radical Scavenging Activity

The free radical scavenging activity of a compound is typically quantified by its ability to neutralize stable free radicals in vitro. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals in the assay. While specific IC50 values for this compound are not available in the current literature, the following table presents representative data for various phthalazine derivatives to illustrate the potential range of activity for this class of compounds.

Table 1: Free Radical Scavenging Activity of Representative Phthalazine Derivatives

| Assay | Radical Scavenged | Representative IC50 (µM) for Phthalazine Derivatives | Reference Compound | Reference IC50 (µM) |

| DPPH Assay | 2,2-diphenyl-1-picrylhydrazyl | 10 - 100 | Ascorbic Acid | 5 - 20 |

| ABTS Assay | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 5 - 50 | Trolox | 2 - 10 |

| Superoxide Radical Scavenging Assay | Superoxide Anion (O₂⁻) | 20 - 150 | Quercetin | 10 - 30 |

Note: The IC50 values for phthalazine derivatives are illustrative and based on published data for compounds within this chemical class. Actual values for this compound may vary.

Detailed Experimental Protocols

Accurate and reproducible assessment of free radical scavenging activity relies on standardized experimental protocols. The following sections detail the methodologies for the most common in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. DPPH is a stable free radical that, upon reduction by an antioxidant, changes color from violet to yellow, a change that can be measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which a series of dilutions are made.

-

Assay Procedure:

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of the test compound or a standard antioxidant (e.g., ascorbic acid) to the wells.

-

A control well contains the DPPH solution and the solvent used for the test compound.

-

The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is green, and its reduction by an antioxidant leads to a loss of color, which is monitored spectrophotometrically.

Protocol:

-

Generation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is mixed with a strong oxidizing agent, such as potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours to allow for the formation of the radical cation.

-

Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at a specific wavelength (typically 734 nm).

-

Preparation of Test Compound: this compound is dissolved and diluted as described for the DPPH assay.

-

Assay Procedure:

-

A fixed volume of the ABTS•+ working solution is added to each well of a 96-well microplate.

-

Different concentrations of the test compound or a standard (e.g., Trolox) are added to the wells.

-

A control well contains the ABTS•+ working solution and the corresponding solvent.

-

The plate is incubated at room temperature for a defined time (e.g., 6 minutes).

-

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation and IC50 Determination: The percentage of scavenging and the IC50 value are calculated as described for the DPPH assay.

Superoxide Radical (O₂⁻) Scavenging Assay

This assay measures the ability of a compound to scavenge superoxide radicals, which are biologically relevant reactive oxygen species. A common method involves the generation of superoxide radicals by a non-enzymatic system (e.g., phenazine methosulfate-NADH) and their detection by the reduction of nitroblue tetrazolium (NBT) to a colored formazan product.

Protocol:

-

Preparation of Reagents: Solutions of NADH (e.g., 468 µM), NBT (e.g., 156 µM), and phenazine methosulfate (PMS; e.g., 62.4 µM) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Preparation of Test Compound: this compound is dissolved and diluted as previously described.

-

Assay Procedure:

-

The reaction mixture is prepared by adding the test compound at various concentrations, NADH solution, and NBT solution to the wells of a 96-well plate.

-

The reaction is initiated by adding the PMS solution.

-

The plate is incubated at room temperature for a specific time (e.g., 5 minutes).

-

-

Measurement: The absorbance of the formazan product is measured at a wavelength of 560 nm.

-

Calculation and IC50 Determination: The percentage of superoxide radical scavenging is calculated based on the reduction in formazan formation in the presence of the test compound compared to the control. The IC50 value is then determined.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the described antioxidant assays.

Caption: Workflow for the DPPH radical scavenging assay.

Caption: Workflow for the ABTS radical cation scavenging assay.

Caption: Workflow for the superoxide radical scavenging assay.

Potential Signaling Pathway: Nrf2-ARE Pathway

The antioxidant effects of many compounds are not solely due to direct radical scavenging but also involve the upregulation of endogenous antioxidant defense mechanisms. The Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a key signaling cascade in this process. While not definitively proven for Todralazine, its structural relative, hydralazine, has been shown to modulate this pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Caption: The Nrf2-ARE antioxidant response pathway.

Conclusion

This compound possesses recognized antioxidant and free radical scavenging activities. While specific quantitative data from standardized in vitro assays are yet to be extensively published, the methodologies for such evaluations are well-established and have been detailed in this guide. The illustrative data from related phthalazine compounds suggest that this compound likely exhibits significant free radical scavenging potential. Furthermore, its mechanism of action may extend beyond direct scavenging to include the modulation of crucial endogenous antioxidant pathways such as the Nrf2-ARE signaling cascade. Further research is warranted to precisely quantify the free radical scavenging efficacy of this compound and to fully elucidate its molecular mechanisms of antioxidant action, which could provide valuable insights for its therapeutic applications in diseases associated with oxidative stress.

References

Todralazine hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Todralazine hydrochloride, a potent antihypertensive agent, has been a subject of scientific interest due to its unique pharmacological profile. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological actions of this compound. It details its mechanism of action as a vasodilator and a β2-adrenergic receptor antagonist, and explores its effects on histone acetylation and hematopoietic stem cell expansion. This document also includes detailed experimental protocols for its synthesis, purification, and analysis, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

This compound, with the IUPAC name ethyl N-(phthalazin-1-ylamino)carbamate;hydrochloride, is a well-characterized small molecule.[1][2] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | ethyl N-(phthalazin-1-ylamino)carbamate;hydrochloride |

| Synonyms | Ecarazine hydrochloride, Todralazine HCl[3] |

| CAS Number | 3778-76-5[4] |

| Molecular Formula | C₁₁H₁₃ClN₄O₂[2] |

| Molecular Weight | 268.70 g/mol [2] |

| Chemical Structure |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | ~275 °C (with decomposition) | [5] |

| Solubility in Water | 14.29 mg/mL | [3] |

| Solubility in DMSO | 125 mg/mL | [3] |

| pKa | Estimated acidic range (based on pH of related compound) | [5] |

Pharmacological Properties and Mechanism of Action

This compound exhibits its primary pharmacological effect as an antihypertensive agent through a dual mechanism: vasodilation and β2-adrenergic receptor antagonism.

Vasodilation

Similar to its parent compound hydralazine, Todralazine is a direct-acting smooth muscle relaxant, primarily affecting arterioles. This leads to a decrease in peripheral resistance and a subsequent reduction in blood pressure.

β2-Adrenergic Receptor Antagonism

This compound also acts as a β2-adrenergic receptor (β2AR) blocker.[3][6] This antagonism can modulate various physiological responses mediated by β2AR signaling.

Inhibition of Histone Acetylation

Emerging research has indicated that Todralazine can inhibit histone acetyltransferase, leading to impaired histone acetylation.[7] This epigenetic modification can have significant implications for gene expression and cellular function.

Hematopoietic Stem Cell Expansion

Todralazine has been shown to promote the ex vivo expansion of hematopoietic stem cells (HSCs).[6] This effect is of significant interest for clinical applications such as bone marrow transplantation. The underlying mechanism is thought to involve the modulation of signaling pathways that regulate HSC self-renewal and differentiation.

Experimental Protocols

This section provides an overview of the methodologies for the synthesis, purification, and analysis of this compound.

Synthesis and Purification Workflow

The synthesis of this compound can be adapted from the established methods for related hydrazinophthalazine derivatives. A general workflow is presented below.

Detailed Protocol:

-

Reaction: 1-Chlorophthalazine is reacted with an excess of hydrazine hydrate in a suitable solvent, such as ethanol. The reaction mixture is typically heated under reflux for several hours to ensure complete conversion.

-

Isolation of Free Base: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue, containing the Todralazine free base, is then isolated.

-

Conversion to Hydrochloride Salt: The crude free base is dissolved in an appropriate solvent and treated with a solution of hydrochloric acid to form the hydrochloride salt.

-

Purification: The precipitated this compound is collected by filtration and purified by recrystallization from a suitable solvent system to obtain the final product of high purity.[8]

Analytical Methods for Quality Control

High-performance liquid chromatography (HPLC) is a robust and widely used method for the analysis and quality control of this compound.

Table 3: HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

| Column | Inertsil ODS 3V (4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase A | Phosphate buffer (pH 2.5) and acetonitrile |

| Mobile Phase B | Methanol |

| Elution | Gradient programming |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Column Temperature | 30 °C |

Method Validation:

The analytical method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for routine quality control analysis.[9][10]

Conclusion

This compound is a multifaceted pharmacological agent with significant potential. Its well-defined chemical structure and properties, combined with its diverse mechanisms of action, make it a compelling candidate for further research and development. This technical guide provides a solid foundation of its chemistry, pharmacology, and analytical methodologies to support ongoing and future investigations into its therapeutic applications.

References

- 1. iajpr.com [iajpr.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Todralazine | C11H12N4O2 | CID 5501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A novel mechanism for drug-induced liver failure: inhibition of histone acetylation by hydralazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. jddtonline.info [jddtonline.info]

An In-depth Technical Guide to Todralazine Hydrochloride

Synonyms: Ecarazine Hydrochloride, Binazine, Apirachol

Executive Summary

Todralazine hydrochloride, also known as Ecarazine hydrochloride, is a phthalazine derivative with multifaceted pharmacological activities. Primarily recognized as an antihypertensive agent, its mechanism of action extends to β2-adrenergic receptor (β2AR) blockade, antioxidant effects, and free radical scavenging capabilities.[1][2] Preclinical studies have demonstrated its efficacy in reducing blood pressure and have also unveiled novel potential applications, including radioprotective effects and the expansion of hematopoietic stem cells. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, available experimental data, and relevant experimental protocols for this compound, intended for researchers, scientists, and drug development professionals. While extensive human clinical trial data for this compound is limited, this document consolidates the existing preclinical and in vitro findings to facilitate further investigation and development.

Chemical and Physical Properties

This compound is the hydrochloride salt of Todralazine. It is a white to off-white crystalline solid.

| Property | Value | Reference(s) |

| Chemical Name | Ethyl N-(phthalazin-1-ylamino)carbamate hydrochloride | [3] |

| Synonyms | Ecarazine hydrochloride, Todralazine HCl, Binazine | [3][4] |

| Molecular Formula | C₁₁H₁₃ClN₄O₂ | [4] |

| Molecular Weight | 268.70 g/mol | [4] |

| CAS Number | 3778-76-5 | [4] |

| Physical Description | White to off-white crystalline solid | |

| Solubility | Soluble in DMSO (>10 mg/mL) and DMF (~5 mg/mL). Slightly soluble in Ethanol and PBS (pH 7.2). | [2] |

| InChI Key | OMCOKCNIYWULQH-UHFFFAOYSA-N | [3] |

| SMILES | CCOC(=O)NNC1=NN=CC2=CC=CC=C21.Cl | [3] |

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action, contributing to its therapeutic potential.

-

Antihypertensive Effect: The primary pharmacological effect of Todralazine is vasodilation, leading to a reduction in blood pressure. While the precise mechanism of vasodilation for Todralazine is not fully elucidated, it is a member of the hydrazinophthalazine class of drugs. The related compound, hydralazine, is known to be a direct-acting smooth muscle relaxant, primarily affecting arterioles.[2][5] The vasodilatory actions of hydralazine are thought to involve inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells and potentially the opening of potassium channels.[2][5]

-

β2-Adrenergic Receptor Blockade: this compound has been identified as a β2-adrenergic receptor (β2AR) blocker.[1][2] This activity contributes to its cardiovascular effects. β2ARs are G-protein coupled receptors that, upon activation by catecholamines like epinephrine, mediate physiological responses including smooth muscle relaxation (bronchodilation and vasodilation), and increased heart rate and contractility. By blocking these receptors, Todralazine can modulate these effects.

-

Antioxidant and Free Radical Scavenging: Todralazine possesses antioxidant and free radical scavenging properties.[1][2] This has been demonstrated by its ability to scavenge hydroxyl radicals.[6] This antioxidant activity is likely a key contributor to its observed radioprotective effects.

-

Hematopoietic Stem Cell Expansion: In a zebrafish model, Todralazine was shown to promote the expansion of hematopoietic stem cells (HSCs).[6] This effect, coupled with its antioxidant properties, is believed to underlie its ability to protect against the lethal effects of ionizing radiation in this model organism.[6]

Below is a diagram illustrating the signaling pathway of the β2-adrenergic receptor and the proposed antagonistic action of this compound.

Experimental Data

Preclinical Pharmacology & Toxicology

Quantitative preclinical data for this compound is limited. The following table summarizes available data from studies in rats.

| Parameter | Species | Value | Reference(s) |

| LD₅₀ (Intravenous) | Wistar-Kyoto (WKY) Rat | 255 mg/kg | [7] |

| ED₂₀ (Antihypertensive Activity) | Wistar-Kyoto (WKY) Rat | 1.1 mg/kg | [7] |

| ED₂₀ (Antihypertensive Activity) | Spontaneously Hypertensive Rat (SHR) | 1.0 mg/kg | [7] |

LD₅₀: Median lethal dose. ED₂₀: Dose effective in producing a 20% reduction in blood pressure.

In Vitro and In Vivo Experimental Findings

A key study in zebrafish has provided insights into the hematopoietic and radioprotective effects of Todralazine.

| Assay | Model System | Concentration | Result | Reference(s) |

| Erythropoiesis | Wild-type zebrafish embryos | 5 µM | 2.33-fold increase in erythropoiesis | [6] |

| Erythropoiesis | Anemic zebrafish embryos | 5 µM | 1.44-fold increase in erythropoiesis | [6] |

| HSC Marker Expression (runx1) | Zebrafish embryos | 5 µM | 3.3-fold increase | [6] |

| HSC Marker Expression (cMyb) | Zebrafish embryos | 5 µM | 1.41-fold increase | [6] |

| Survival post-radiation (20 Gy) | Zebrafish embryos | 5 µM | ~80% survival advantage over 6 days | [6] |

Experimental Protocols

General Protocol for β2-Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay, a standard method for determining the affinity of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human β2-adrenergic receptor are prepared from a suitable cell line (e.g., Sf9 or HEK293 cells).

-

Binding Reaction: In a multi-well plate, a constant amount of membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol) and a range of concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled β-adrenergic antagonist (e.g., propranolol).

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using non-linear regression to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific radioligand binding). The Ki (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.[8]

General Protocol for DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant capacity of a compound.

Methodology:

-

Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

-

Reaction Mixture: In a multi-well plate, a fixed volume of the DPPH solution is mixed with varying concentrations of this compound. A control containing the solvent instead of the test compound is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated for each concentration of this compound. The IC₅₀ value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against concentration.[9][10]

Zebrafish Hematopoietic Stem Cell Expansion Assay

This protocol is based on the findings of Dimri et al. (2015) and provides a framework for assessing the effect of compounds on HSCs in a zebrafish model.[6]

Methodology:

-

Zebrafish Maintenance and Embryo Collection: Zebrafish are maintained under standard conditions. Embryos are collected after natural spawning and raised in E3 medium.

-

Compound Treatment: At a specific developmental stage (e.g., 24 hours post-fertilization), zebrafish embryos are treated with various concentrations of this compound.

-

In Situ Hybridization or Transgenic Lines: To visualize and quantify HSCs, whole-mount in situ hybridization for HSC marker genes (e.g., runx1, cMyb) can be performed at a later developmental stage (e.g., 36 hours post-fertilization). Alternatively, transgenic zebrafish lines with fluorescently labeled HSCs (e.g., Tg(cmyb:gfp)) can be used for direct visualization and quantification by fluorescence microscopy.

-

Erythropoiesis Assay: The effect on red blood cell production can be assessed by o-dianisidine staining of hemoglobin in the embryos at a later stage (e.g., 48 hours post-fertilization).

-

Data Analysis: The number of stained cells or the intensity of the fluorescent signal in the relevant anatomical region (e.g., the aorta-gonad-mesonephros region) is quantified and compared between treated and control groups.

Clinical Data

Based on available literature, there is a notable absence of published human clinical trial data specifically for Todralazine (Ecarazine) hydrochloride. The majority of clinical research on hydrazinophthalazine antihypertensives has focused on the related compound, hydralazine. While both are in the same chemical class, they are distinct molecules, and clinical data for hydralazine should not be directly extrapolated to Todralazine.

Discussion and Future Directions

This compound is a compound with established antihypertensive properties and intriguing potential in other therapeutic areas, particularly as a radioprotective agent. Its multifaceted mechanism of action, encompassing β2AR blockade and antioxidant activity, makes it an interesting candidate for further research.

The primary limitation in the current understanding of this compound is the scarcity of publicly available quantitative data, particularly regarding its receptor binding affinities, detailed pharmacokinetic profile in humans, and clinical efficacy and safety. Future research should focus on:

-

Quantitative Pharmacodynamics: Determining the IC₅₀ or Ki values for β2AR and other potential targets to better understand its potency and selectivity.

-

Detailed Antioxidant Profiling: Utilizing a panel of antioxidant assays (e.g., ORAC, FRAP) to comprehensively characterize its antioxidant capacity.

-

Pharmacokinetic Studies: Conducting preclinical and, if warranted, clinical pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion.

-

Clinical Investigation: Designing and conducting well-controlled clinical trials to evaluate its efficacy and safety as an antihypertensive agent and to explore its potential in other indications such as radioprotection.

Conclusion

This compound is a pharmacologically active molecule with a clear potential for therapeutic applications. This guide has synthesized the available technical information to provide a foundation for researchers and drug developers. While significant gaps in the data exist, the compound's unique combination of antihypertensive, β2-adrenergic blocking, and antioxidant properties warrants further in-depth investigation to fully realize its clinical potential.

References

- 1. Development of an In Vitro Assay to Quantitate Hematopoietic Stem and Progenitor Cells (HSPCs) in Developing Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]

- 3. Todralazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Todralazine | C11H12N4O2 | CID 5501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Acute systemic toxicity and antihypertensive activity of a novel todralazine analog in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-based discovery of β2-adrenergic receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and Synthesis of Todralazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Todralazine hydrochloride, also known by its synonyms Ecarazine and Binazin, is a pharmaceutical compound classified as an antihypertensive agent.[1][2][3][4] Its primary mechanism of action involves the blockade of β2-adrenergic receptors (β2AR), coupled with antioxidant and free radical scavenging properties.[1][2][5] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, intended for professionals in the fields of pharmaceutical research and drug development. The document details the historical context of its discovery, outlines a detailed synthesis protocol, presents available quantitative pharmacological data, and illustrates its interaction with cellular signaling pathways.

Discovery and Development

Todralazine, chemically known as ethyl N-(phthalazin-1-ylamino)carbamate, was first synthesized and described by S. Biniecki and his colleagues in 1958. This pioneering work, published in the Bulletin de l'Académie Polonaise des Sciences, laid the foundation for the exploration of its pharmacological properties. Subsequent studies identified its potential as an antihypertensive agent, acting through a distinct mechanism involving β2-adrenergic receptor antagonism.[1][2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of the key intermediate, 1-hydrazinophthalazine (also known as hydralazine). This is followed by a reaction with ethyl carbazate to form Todralazine, which is then converted to its hydrochloride salt.

Synthesis of 1-Hydrazinophthalazine (Hydralazine)

The synthesis of the precursor 1-hydrazinophthalazine can be achieved through the reaction of 1-chlorophthalazine with hydrazine hydrate.

Experimental Protocol:

-

Reaction Setup: A solution is prepared containing 1 part by weight of 1-chlorophthalazine, 100 parts by volume of ethyl alcohol, and 90 parts by volume of hydrazine hydrate.

-

Heating: The reaction mixture is heated for a duration of two hours.

-

Filtration: The hot solution is filtered to remove any insoluble impurities.

-

Crystallization: Upon cooling, 1-hydrazinophthalazine precipitates from the filtrate as yellow needles.

-

Isolation and Purification: The crystalline product is isolated by filtration and washed with cold ethyl alcohol. For further purification, the product can be recrystallized from methyl alcohol. The melting point of the purified product is 172–173° C when heated rapidly.

Synthesis of Todralazine

The final step in the synthesis of the active pharmaceutical ingredient involves the reaction of 1-hydrazinophthalazine with an appropriate carbamoylating agent. Based on the structure of Todralazine, a plausible synthesis involves the reaction with ethyl carbazate.

Experimental Protocol (Proposed):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 1-hydrazinophthalazine is dissolved in a suitable inert solvent such as ethanol.

-

Addition of Reagent: An equimolar amount of ethyl carbazate is added to the solution.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the reaction.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system to yield pure Todralazine.

Formation of this compound

To improve its stability and aqueous solubility, Todralazine is converted to its hydrochloride salt.

Experimental Protocol:

-

Dissolution: The purified Todralazine free base is dissolved in a minimal amount of a suitable organic solvent, such as ethanol.

-

Acidification: A solution of hydrochloric acid in ethanol (ethanolic HCl) is added dropwise to the stirred solution of Todralazine until the pH becomes acidic.

-

Precipitation: The this compound salt will precipitate out of the solution.

-

Isolation: The precipitate is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum to yield this compound as a crystalline solid.

Pharmacological Data

The available quantitative pharmacological data for Todralazine is limited in the public domain. However, a study by Jastrzebski et al. (1993) in Acta Poloniae Pharmaceutica provides some key metrics for its acute toxicity and antihypertensive activity in rats.

| Parameter | Species | Strain | Value | Reference |

| LD50 (intravenous) | Rat | Wistar-Kyoto (WKY) | 255 mg/kg | [6] |

| ED20% (Antihypertensive Activity) | Rat | Wistar-Kyoto (WKY) | 1.1 mg/kg | [6] |

| ED20% (Antihypertensive Activity) | Rat | Spontaneously Hypertensive (SHR) | 1.0 mg/kg | [6] |

Mechanism of Action and Signaling Pathway

This compound exerts its antihypertensive effects primarily through the blockade of β2-adrenergic receptors.[1][2][5] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines like epinephrine, trigger a signaling cascade that leads to smooth muscle relaxation.[7] By acting as an antagonist, Todralazine prevents this activation, leading to a decrease in the downstream signaling that promotes vasodilation.

The canonical β2-adrenergic receptor signaling pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[7][8] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][8] cAMP then acts as a second messenger, activating Protein Kinase A (PKA).[7][8] PKA proceeds to phosphorylate various downstream targets, ultimately leading to a physiological response.

The inhibitory action of Todralazine on this pathway can be visualized as follows:

Figure 1. Signaling pathway of the β2-adrenergic receptor and the inhibitory action of this compound.

Conclusion

This compound is a historically significant antihypertensive agent with a well-defined mechanism of action as a β2-adrenergic receptor antagonist. While detailed modern pharmacological and clinical data are not extensively available in the public domain, its synthesis and primary mode of action are understood. This technical guide provides a foundational understanding for researchers and professionals in drug development, summarizing the key aspects of its discovery, synthesis, and pharmacology. Further research into its quantitative pharmacological profile and clinical efficacy could provide a more complete picture of its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. todralazine [drugcentral.org]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Acute systemic toxicity and antihypertensive activity of a novel todralazine analog in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are B2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

Todralazine Hydrochloride: A Potential Radioprotective Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence supporting the radioprotective effects of Todralazine hydrochloride. The information presented herein is primarily derived from a key study investigating its efficacy in a zebrafish model, offering valuable insights for researchers, scientists, and professionals involved in the development of novel radioprotective therapies.

Core Radioprotective Effects and Mechanism of Action

This compound, an antihypertensive agent, has demonstrated significant radioprotective properties in preclinical studies.[1][2][3][4] Its mechanism of action appears to be multifactorial, primarily involving the expansion of hematopoietic stem cells (HSCs) and direct antioxidant and free radical scavenging activities.[1][2][4]

The leading hypothesis suggests that Todralazine acts as a β2-adrenergic receptor (β2AR) blocker.[2][3] This blockade is thought to stimulate the proliferation of HSCs, which are crucial for repopulating the hematopoietic system following radiation-induced damage. Furthermore, Todralazine has been shown to directly scavenge hydroxyl radicals, mitigating the immediate cellular damage caused by ionizing radiation.[1][2][4]

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for the radioprotective effects of this compound.

Caption: Proposed mechanism of Todralazine's radioprotective effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary preclinical study on this compound's radioprotective effects.

In Vivo Efficacy in Zebrafish Model

| Parameter | Control (Irradiated) | Todralazine (5 µM) + Irradiation | Fold Change/Improvement | Reference |

| Survival Advantage (over 6 days) | - | 80% | - | [1][2] |

| Erythropoiesis in Wild-Type Embryos | - | 2.33-fold increase | 2.33 | [1][2] |

| Erythropoiesis in Anemic Embryos | 0.34-fold (vs. untreated) | 1.44-fold increase | 4.24 (vs. anemic control) | [1][2] |

| Number of HSCs (AGM region) | - | ~2-fold increase | ~2 | [1][2] |

| runx1 Gene Expression | - | 3.3-fold increase | 3.3 | [1][2] |

| cMyb Gene Expression | - | 1.41-fold increase | 1.41 | [1][2] |

In Silico and In Vitro Data

| Parameter | Value | Method | Reference |

| Binding Energy to β2AR | -8.4 kcal/mol | In silico docking | [1][2] |

| Hydroxyl Radical Scavenging | Demonstrated | 2-deoxyribose degradation test | [1][2] |

Experimental Protocols

This section details the methodologies employed in the key study investigating the radioprotective effects of this compound.

Zebrafish Maintenance and Drug Treatment

-

Animal Model: Wild-type and Tg(cmyb:gfp) transgenic zebrafish (Danio rerio) embryos were used.

-

Housing: Embryos were maintained in E3 medium at 28.5°C.

-

Drug Administration: this compound was dissolved in DMSO and added to the E3 medium at a final concentration of 5 µM. The final DMSO concentration was kept below 0.1%. Treatment was initiated 30 minutes prior to irradiation.[2]

Irradiation Procedure

-

Radiation Source: A ⁶⁰Co-teletherapy machine (Bhabhatron-II) was used as the source of gamma radiation.

-

Dose: Zebrafish embryos at 24 hours post-fertilization (hpf) were exposed to a single dose of 20 Gy gamma radiation.[1][2]

-

Dosimetry: The dose rate was determined using a 0.6 cc Farmer-type cylindrical ionization chamber.

Experimental Workflow

The following diagram outlines the general experimental workflow.

Caption: General experimental workflow for assessing Todralazine's radioprotective effects.

Assessment of Erythropoiesis

-

Staining: Mature erythrocytes were visualized by o-dianisidine staining in the caudal hematopoietic tissue (CHT) region.

-

Anemia Induction: Hemolytic anemia was induced by exposing embryos to 0.5 µg/mL of phenylhydrazine (PHZ) from 33 to 48 hpf.[1]

-

Quantification: The number of o-dianisidine stained cells was quantified to assess the extent of erythropoiesis.

Hematopoietic Stem Cell (HSC) Analysis

-

Transgenic Line: Tg(cmyb:gfp) zebrafish embryos, which express green fluorescent protein (GFP) in HSCs, were used for visualization.

-

Imaging: The number of GFP-positive HSCs in the aorta-gonad-mesonephros (AGM) region was counted at various time points post-treatment.

-

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) was performed to measure the expression levels of HSC marker genes, runx1 and cMyb, in the CHT region.[1][2]

Hydroxyl Radical Scavenging Assay

-

Method: The 2-deoxyribose degradation test was employed to assess the hydroxyl radical scavenging potential of Todralazine in vitro.[1][2]

-

Principle: This assay measures the inhibition of 2-deoxyribose degradation by hydroxyl radicals generated from the Fenton reaction. The extent of degradation is quantified by measuring the formation of a pink chromogen upon reaction with thiobarbituric acid.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound is a promising candidate for further investigation as a radioprotective agent. Its dual mechanism of action, involving both stimulation of hematopoiesis and direct antioxidant effects, makes it an attractive therapeutic strategy.

Future research should focus on:

-

Validating these findings in mammalian models to assess efficacy and safety in a system more translatable to humans.

-

Elucidating the precise molecular pathways downstream of β2AR blockade that lead to HSC expansion.

-

Conducting pharmacokinetic and pharmacodynamic studies to determine the optimal dosing and treatment schedules.

While no clinical trials have been registered for the radioprotective use of Todralazine, the robust preclinical evidence warrants further exploration of its potential to mitigate the harmful effects of ionizing radiation in clinical settings.

References

- 1. Todralazine Protects Zebrafish from Lethal Effects of Ionizing Radiation: Role of Hematopoietic Cell Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Todralazine protects zebrafish from lethal effects of ionizing radiation: role of hematopoietic cell expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

Todralazine Hydrochloride: A Technical Guide to its Vasodilatory Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Todralazine hydrochloride is a peripherally acting antihypertensive agent belonging to the hydrazinophthalazine class of drugs. While its clinical application is established, a detailed, publicly available technical understanding of its precise mechanism of vasodilation remains limited. This guide synthesizes the available preclinical data on todralazine and extrapolates potential mechanisms based on the well-studied, structurally similar compound, hydralazine. This document aims to provide a comprehensive resource for researchers and drug development professionals, detailing its effects on vascular smooth muscle, potential signaling pathways, and relevant experimental protocols.

Introduction

Todralazine is recognized for its antihypertensive properties, which are primarily attributed to its ability to induce peripheral vasodilation, thereby reducing systemic vascular resistance.[1] It is also described as a β2-adrenergic receptor antagonist, although the direct contribution of this activity to its vasodilatory effect is not fully elucidated.[2][3][4] Given the limited specific research on todralazine's molecular mechanism of vasodilation, this guide will also draw upon the extensive literature available for hydralazine, a closely related phthalazine derivative, to propose potential pathways and experimental frameworks for future investigation.

Quantitative Data on Antihypertensive Effects

In vivo studies have provided some quantitative measure of todralazine's antihypertensive efficacy. The following table summarizes the effective dose required to produce a 20% reduction in blood pressure (ED20%) in rat models.

| Compound | Animal Model | Parameter | Value | Reference |

| Todralazine | Normotensive Wistar-Kyoto (WKY) Rats | ED20% (Blood Pressure Reduction) | 1.1 mg/kg | [5] |

| Todralazine | Spontaneously Hypertensive Rats (SHR) | ED20% (Blood Pressure Reduction) | 1.0 mg/kg | [5] |

Proposed Mechanisms of Vasodilation